Compound Description: This compound features a rhodanine core (2-thioxo-1,3-thiazolidin-4-one) with a benzylidene substituent at the 5-position. The benzene ring of the benzylidene group carries hydroxy and methoxy substituents. []
Relevance: This compound shares the core structure of 2-thioxo-1,3-thiazolidin-4-one with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. Both compounds also possess a benzylidene substituent at the 5-position. The key difference lies in the substitution pattern on the benzene ring of the benzylidene group and the presence of a butyl group on the nitrogen atom of the thiazolidin-4-one ring in the target compound. []
Compound Description: FTT is a rhodanine derivative containing a (2-furylmethylene)amino substituent at the 3-position of the thiazolidin-4-one ring. It has been investigated for its ionophoric properties, particularly in the development of Zn2+-selective PVC-based membrane sensors. []
Relevance: Although FTT shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one, their structures differ significantly in terms of the substituents. The target compound has a benzylidene group at the 5-position and a butyl group on the nitrogen, while FTT features a (2-furylmethylene)amino substituent at the 3-position. This difference highlights the diverse structural modifications possible within the rhodanine class. []
Compound Description: ATTO is another rhodanine derivative studied for its application in ion-selective electrodes. It incorporates a complex acenaphthylenylidene moiety at the 3-position of the thiazolidin-4-one ring, contributing to its selective binding affinity for Sm3+ ions. []
3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Compound Description: This compound is a rhodanine derivative featuring a 2-phenylethyl substituent at the 3-position. Research indicates that a clathrate complex of this compound with β-cyclodextrin exhibits pharmacological properties and has been studied for its effects on protein metabolism and bioavailability. [, ]
Relevance: This compound shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The key structural difference lies in the 5-position substituent (benzylidene in the target compound, absent in the related compound) and the nature of the 3-position substituent (butyl in the target compound, 2-phenylethyl in the related compound). [, ]
Compound Description: This compound, also belonging to the arylidenerhodanine class, possesses a nitro group at the para position of the benzylidene substituent. Its synthesis, involving the Knoevenagel condensation of 3-N-allylrhodanine with p-nitrobenzaldehyde, and structural characterization have been reported. []
Relevance: Both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one belong to the arylidenerhodanine class, sharing the 2-thioxo-1,3-thiazolidin-4-one core and a benzylidene substituent at the 5-position. While the target compound features a butoxy group at the para position of the benzylidene moiety and a butyl group at the nitrogen atom, this compound contains a nitro group at the para position and an allyl group on the nitrogen. []
Compound Description: This compound is characterized by the presence of a pyridin-2-ylmethylidene substituent at the 5-position of the rhodanine core and an amino group at the 3-position. []
Relevance: This compound, like 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one, is built upon the 2-thioxo-1,3-thiazolidin-4-one scaffold. The difference lies in the nature of the substituents at the 3- and 5-positions. While the target compound has a butyl group at the 3-position and a 4-butoxybenzylidene substituent at the 5-position, this compound possesses an amino group at the 3-position and a pyridin-2-ylmethylidene substituent at the 5-position. []
5-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one clathrate complex with betadex
Compound Description: This compound is a clathrate complex of 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one with betadex. [] This complex was created to increase the bioavailability of 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. []
Relevance: The core component of the complex, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The key structural difference lies in the 5-position substituent (benzylidene in the target compound, absent in the related compound) and the nature of the 3-position substituent (butyl in the target compound, 2-phenylethyl in the related compound). [, ]
Series of 2-thioxo-1,3-thiazolidin-4-one derivatives
Compound Description: This refers to a group of compounds all containing the core 2-thioxo-1,3-thiazolidin-4-one structure with various substitutions at the 5-position, including arylidene, arylazo, and aminomethylene groups. []
Relevance: These compounds share the core 2-thioxo-1,3-thiazolidin-4-one structure with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The target compound, with its 5-benzylidene substitution, falls under the arylidene category within this series. This highlights the diversity possible within the 2-thioxo-1,3-thiazolidin-4-one class by modifying the 5-position substituent. []
(5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-ones and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones
Compound Description: These are two libraries of compounds designed as potential inhibitors of protein kinase DYRK1A. The first library consists of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones with various aryl substituents. The second library features (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, characterized by an amino group at the 2-position and diverse aryl substituents on the arylidene moiety. []
Relevance: Compounds in the first library, (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylidene substitution with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substitution pattern of the aryl group and the presence of a butyl substituent on the nitrogen atom of the thiazolidin-4-one ring in the target compound. []
4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Compound Description: These two compounds were used as precursors in the synthesis of 1,4-dihydropyridine derivatives. []
3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Compound Description: This compound features a 3-methylphenyl substituent at the 3-position of the rhodanine core. []
Relevance: This compound shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The main distinction lies in the presence of a 3-methylphenyl group at the 3-position of the related compound, while the target compound has a butyl group at the 3-position and a 4-butoxybenzylidene group at the 5-position. []
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Compound Description: This molecule incorporates a 4-methylphenyl group at the 3-position of the rhodanine core. []
E,Z-5-Arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones and 3-[(2-Oxo-2H-1-benzopyran-3-yl)dithio]-2H-1-benzopyran-2-one derivatives
Compound Description: This refers to a group of compounds encompassing E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones and disulfides derived from 3-(2-oxo-2H-1-benzopyran-3-yl)-2H-1-benzopyran-2-one. Their reactivity with various amines has been investigated. []
Relevance: The E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones within this group share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylmethylidene substituent with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The variation in aryl groups and the presence of a butyl substituent on the nitrogen atom in the target compound contribute to the structural diversity. []
3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
Compound Description: In this compound, a cyclohexyl substituent is attached to the nitrogen atom of the rhodanine core. []
Relevance: Sharing the 2-thioxo-1,3-thiazolidin-4-one core, this compound differs from 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one in the 3- and 5-position substituents. The related compound features a cyclohexyl group at the 3-position, while the target compound has a butyl group at the 3-position and a 4-butoxybenzylidene substituent at the 5-position. []
Compound Description: This compound is characterized by a phenyl group at the 3-position and a 2-methylbenzylidene substituent at the 5-position of the rhodanine core. []
Compound Description: This compound exhibits a 2-hydroxybenzylidene substituent at the 5-position of the rhodanine core and exists as a methanol hemisolvate in its crystalline form. []
Compound Description: This compound features a phenyl group at the 3-position and a 2-hydroxybenzylidene substituent at the 5-position of the rhodanine core. []
Compound Description: This compound features a 2,4-dichlorophenyl group at the 2-position and a 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl substituent at the 3-position of the thiazolidin-4-one ring. []
Relevance: Though both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one contain the thiazolidin-4-one core, they differ substantially in the presence of a thioxo group at the 2-position and a benzylidene group at the 5-position in the target compound, which are absent in the related compound. Additionally, the related compound has a complex thiadiazole-based substituent at the 3-position, while the target compound possesses a simple butyl group. []
Analogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one
Compound Description: This group comprises various analogs of 5-arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one, featuring a range of aryl substituents on the arylidene moiety. These compounds have been investigated for their antimicrobial activity. []
Relevance: These analogs share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylidene substitution with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. They differ in the substituent at the 3-position, where the analogs have a 4-methylcoumarin-7-yloxyacetylamino group, while the target compound has a butyl group. []
Compound Description: This compound bears a 4-methoxyphenyl group at the 2-position and a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl substituent at the 3-position of the thiazolidin-4-one ring. []
Relevance: While both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one have the thiazolidin-4-one ring system in common, they differ significantly in the presence of a thioxo group at the 2-position and a benzylidene group at the 5-position in the target compound. Additionally, the related compound has a thiadiazole-based substituent at the 3-position, whereas the target compound has a butyl group. []
Compound Description: This is a series of compounds designed as potential inhibitors of protein kinases, particularly DYRK1A and GSK3α/β. These compounds feature an arylidene group at the 5-position and an (arylmethyl)aminobutyl substituent at the 3-position of the rhodanine core. []
Relevance: These compounds share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylidene substitution with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. They differ in the substituent at the 3-position, where the target compound has a butyl group, while these analogs have a more complex (arylmethyl)aminobutyl group. []
Compound Description: This group includes a variety of analogs derived from 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT). These analogs typically feature modifications on the benzylidene and phenylimino moieties. Their antitumor activity has been a subject of research. []
Relevance: These compounds share the core 2-thioxo-1,3-thiazolidin-4-one structure and the 5-benzylidene moiety with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. A key difference lies in the presence of a phenylimino group at the 2-position in BPT analogs, while the target compound retains the thioxo group. Further structural variations arise from the specific modifications on the benzylidene and phenylimino groups in the BPT analogs. []
Relevance: Although both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one contain the thiazolidine ring system, they differ significantly in the presence of a thioxo group at the 2-position and a benzylidene group at the 5-position in the target compound. Additionally, the related compound has a complex substituent at the 5-position, including a pyridine ring, which is absent in the target compound. []
3-Aryl-2-thioxo-1,3-thiazolidin-4-ones and their 5-(2-Aryl-2-oxoethyl) Derivatives
Compound Description: This encompasses two groups of compounds: 3-aryl-2-thioxo-1,3-thiazolidin-4-ones and their 5-(2-aryl-2-oxoethyl) derivatives. These compounds have been studied for their reactivity with cyanide and cyanate ions, leading to various products through ring cleavage and rearrangement reactions. []
Relevance: The 3-aryl-2-thioxo-1,3-thiazolidin-4-ones in this group share the core 2-thioxo-1,3-thiazolidin-4-one structure with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The 5-(2-aryl-2-oxoethyl) derivatives, while retaining the core structure, possess an additional 2-aryl-2-oxoethyl substituent at the 5-position. The target compound, with its butyl group at the 3-position and a benzylidene group at the 5-position, demonstrates a different substitution pattern. []
Compound Description: This compound possesses a 4-fluorophenyl group at the 2-position and a 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl substituent at the 3-position of the thiazolidin-4-one ring. []
Relevance: While both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one share the thiazolidin-4-one ring system, they differ substantially in the substituents. The related compound lacks the thioxo group at the 2-position and the benzylidene group at the 5-position, which are characteristic of the target compound. Furthermore, it bears a thiadiazole-based substituent at the 3-position, contrasting with the butyl group in the target compound. []
3,3’-(benzene-1,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis[(5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one)] and 3,3’-[benzene-1,3-diylbis(5-mercapto-4H-1,2,4-triazole-3,4-diyl)]bis[5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one]
Compound Description: These are two series of compounds containing the 1,3-thiazolidin-4-one moiety. The first series features a benzene ring linked to two thiadiazole rings, each further connected to a 5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one unit. The second series is similar but has triazole rings instead of thiadiazoles. []
Relevance: Although both these compounds and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one incorporate the 1,3-thiazolidin-4-one unit, they differ significantly in their overall structures. The related compounds are essentially dimers with complex bridging groups and pyridine rings, whereas the target compound is a monomer with a benzylidene group at the 5-position and a butyl group at the nitrogen atom. []
Compound Description: This compound is characterized by a piperidin-1-yl group at the 2-position and a 4-(dimethylamino)benzylidene substituent at the 5-position of the thiazolidin-4-one ring. []
Relevance: While sharing the thiazolidin-4-one core, this compound differs from 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one in the 2- and 5-position substituents. The related compound has a piperidin-1-yl group at the 2-position, unlike the thioxo group in the target compound. Additionally, the target compound has a butoxy group on the benzylidene ring, while the related compound has a dimethylamino group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.